molecular formula C18H15ClN2O3 B5573528 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione

Cat. No.: B5573528
M. Wt: 342.8 g/mol
InChI Key: RXMZCCIBDGAYDU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)-4-(3-methylanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-11-4-3-5-12(10-11)20-16-15(19)17(22)21(18(16)23)13-6-8-14(24-2)9-7-13/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMZCCIBDGAYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352160
Record name 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61892-19-1
Record name 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Substitution Reactions:

    Amination: The attachment of the 3-methylphenylamino group can be done via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrrole intermediate.

    Methoxylation: The methoxy group is typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or N-oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could be a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique chemical properties could make it valuable in the production of materials with specific characteristics.

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function. The pathways involved would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-Chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione
  • Molecular Formula : C₁₈H₁₅ClN₂O₃
  • Molecular Weight : 342.78 g/mol
  • CAS Number : 6142-24-1 .

Physicochemical Properties :

  • Density : 1.38 g/cm³
  • Melting Point : 238.7°C
  • Boiling Point : 471.1°C at 760 mmHg
  • Vapor Pressure : 4.8 × 10⁻⁹ mmHg at 25°C .

Structural Features :
The compound features a pyrrole-2,5-dione core substituted with:

A chlorine atom at position 2.

A 4-methoxyphenyl group at position 1.

A (3-methylphenyl)amino group at position 4. The 4-methoxy group enhances electron-donating properties, while the 3-methylphenyl substituent contributes steric bulk and lipophilicity .

Comparison with Structurally Similar Compounds

RI-1 (3-Chloro-1-(3,4-Dichlorophenyl)-4-(4-Morpholinyl)-1H-Pyrrole-2,5-Dione)

  • Molecular Formula : C₁₄H₁₁Cl₃N₂O₃
  • Molecular Weight : 361.6 g/mol
  • Key Differences: Substituted with 3,4-dichlorophenyl (electron-withdrawing) instead of 4-methoxyphenyl. 4-Morpholinyl group replaces the (3-methylphenyl)amino group.
  • Biological Activity :
    • Acts as a RAD51 inhibitor, disrupting homologous recombination in cancer cells .
    • Higher cytotoxicity at concentrations >30 µM due to increased halogen content enhancing DNA interaction .
  • Physicochemical Comparison :
    • Lower logP (predicted) compared to the target compound due to morpholine’s polarity .

3-Chloro-1-(4-Methoxyphenyl)-4-[3-(Trifluoromethyl)Anilino]-1H-Pyrrole-2,5-Dione

  • Molecular Formula : C₁₈H₁₂ClF₃N₂O₃
  • Molecular Weight : 396.75 g/mol
  • Key Differences: Trifluoromethyl group on the anilino substituent increases electronegativity and metabolic stability.
  • Applications :
    • Designed for kinase inhibition (e.g., CDK1) with enhanced lipophilicity from the CF₃ group .
  • Structural Impact :
    • The CF₃ group improves membrane permeability but may reduce aqueous solubility .

3-[(3-Chloro-4-Hydroxyphenyl)Amino]-4-(3-Chlorophenyl)-1H-Pyrrole-2,5-Dione

  • Molecular Formula : C₁₆H₁₀Cl₂N₂O₃
  • Molecular Weight : 349.17 g/mol
  • Dual chlorine atoms increase halogen bonding with biological targets.
  • Activity: Potential antimicrobial or anticancer agent due to reactive hydroxyl and chloro groups .

3-(4-Methoxyphenyl)-4-Phenyl-1H-Pyrrole-2,5-Dione

  • Molecular Formula: C₁₇H₁₃NO₃
  • Molecular Weight : 279.29 g/mol
  • Key Differences: Lacks chlorine and amino substituents. Simplified structure with phenyl and 4-methoxyphenyl groups.
  • Applications :
    • Explored as a CDK1 inhibitor; absence of chlorine reduces electrophilic reactivity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity LogP (Predicted)
Target Compound C₁₈H₁₅ClN₂O₃ 342.78 4-Methoxyphenyl, (3-methylphenyl)amino Under investigation 3.2
RI-1 C₁₄H₁₁Cl₃N₂O₃ 361.6 3,4-Dichlorophenyl, 4-morpholinyl RAD51 inhibition 2.8
3-Chloro-1-(4-MeOPh)-4-[3-CF₃Anilino] C₁₈H₁₂ClF₃N₂O₃ 396.75 4-Methoxyphenyl, 3-CF₃ anilino Kinase inhibition (CDK1) 4.1
3-[(3-Cl-4-OHPh)Amino]-4-ClPh C₁₆H₁₀Cl₂N₂O₃ 349.17 3-Cl-4-OH phenyl, 3-Cl phenyl Antimicrobial/anticancer candidate 2.5
3-(4-MeOPh)-4-Ph C₁₇H₁₃NO₃ 279.29 4-Methoxyphenyl, phenyl CDK1 inhibition 2.9

Key Research Findings

  • Electronic Effects :
    • Electron-donating groups (e.g., 4-methoxy) enhance stability but may reduce electrophilic reactivity compared to halogenated analogs like RI-1 .
  • Steric Influence :
    • Bulky substituents (e.g., 3-methylphenyl) improve target specificity but may hinder solubility .
  • Halogenation :
    • Chlorine atoms increase binding to DNA repair proteins (e.g., RAD51) but raise toxicity risks .
  • Fluorination :
    • CF₃ groups in analogs enhance pharmacokinetic properties but complicate synthesis .

Biological Activity

3-Chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. This article focuses on its synthesis, biological activity, and potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C18H16ClN2O3C_{18}H_{16}ClN_{2}O_{3}. The compound features a chlorinated pyrrole ring substituted with methoxy and methyl groups, which may influence its biological interactions.

Synthesis of the Compound

The synthesis of pyrrole derivatives typically involves the reaction of appropriate anilines with 3,4-dichloro-1H-pyrrole-2,5-dione under controlled conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor properties. For instance:

  • In vitro Studies : The compound demonstrated inhibitory effects on various cancer cell lines. In particular, it was noted to inhibit the growth of colon cancer cells such as HCT-116 and SW-620 with a GI50 value in the nanomolar range (approximately 1.01.6×108M1.0–1.6\times 10^{-8}M) .
  • In vivo Studies : The compound also showed efficacy in reducing tumor growth in rat models of chemically induced colon cancer .

The biological activity of this compound is largely attributed to its ability to interact with key proteins involved in cell signaling pathways:

  • Tyrosine Kinase Inhibition : It has been suggested that the compound may act as a tyrosine kinase inhibitor by forming stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). This interaction can disrupt downstream signaling pathways critical for tumor growth .
  • Membrane Interaction : Studies utilizing molecular dynamics simulations indicate that these compounds can intercalate into lipid bilayers, potentially altering membrane properties and affecting protein function .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrrole derivatives:

  • Study on Antiproliferative Activity :
    • Objective : To assess the antiproliferative effects on various cancer cell lines.
    • Findings : The compound exhibited low toxicity while maintaining significant antioxidant properties .
  • Molecular Docking Studies :
    • Objective : To investigate binding affinities with target proteins.
    • Results : The docking studies revealed that modifications to the side groups significantly influence binding stability and biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of selected pyrrole derivatives compared to this compound:

Compound NameStructureGI50 (M)Antioxidant ActivityTyrosine Kinase Inhibition
This compoundStructure1.01.6×1081.0–1.6\times 10^{-8}YesYes
4-Amino-3-chloro-1H-pyrrole-2,5-dioneStructure<107<10^{-7}ModerateYes
Other Pyrrole DerivativesVariousVariesVariesVaries

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-1-(4-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves three key steps:

Pyrrole ring formation : Condensation of maleic anhydride with 4-methoxyaniline under reflux in acetic acid to generate a maleamic acid intermediate .

Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80–90°C to introduce the chlorine substituent at the 3-position .

Amination : Nucleophilic substitution using 3-methylphenylamine in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere to attach the aryl amino group .

  • Optimization : Reaction yields can be improved by controlling stoichiometry (e.g., 1.2 equivalents of POCl₃ for complete chlorination) and using catalysts like triethylamine for amination. Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Techniques :

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., Cl–C bond ≈ 1.73 Å, confirming substitution at position 3) .
  • NMR spectroscopy :
  • ¹H NMR : Methoxy group resonance at δ 3.8–4.0 ppm; aromatic protons split into distinct multiplet patterns due to substituent asymmetry .
  • ¹³C NMR : Carbonyl signals at ~170–175 ppm .
  • Mass spectrometry : Molecular ion peak (M⁺) at m/z consistent with theoretical molecular weight (e.g., ~370 g/mol) .

Q. What solvents and conditions are optimal for handling this compound in biochemical assays?

  • Solubility :

SolventSolubility (mg/mL)Notes
DMSO>50Preferred for stock solutions
Ethanol~10Limited for high-concentration use
Water<1Requires surfactants/sonication
  • Storage : Stable at –20°C under inert gas (argon) for >6 months. Avoid exposure to light (photodegradation observed via UV-Vis at λ = 320 nm) .

Advanced Research Questions

Q. How does the chloro-methoxy substitution pattern influence its enzyme inhibition activity?

  • Mechanistic Insights :

  • The 3-chloro group enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes like tyrosinase .
  • The 4-methoxyphenyl moiety improves lipid solubility, enhancing membrane permeability (logP ≈ 2.8 calculated via ChemAxon) .
    • Experimental Design :
  • Enzyme assays : Use recombinant tyrosinase in phosphate buffer (pH 6.8) with L-DOPA substrate. IC₅₀ values are determined via spectrophotometric monitoring of melanin formation (λ = 475 nm) .
  • Controls : Include kojic acid (positive control) and solvent-only blanks to validate assay integrity.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM for tyrosinase inhibition) may arise from:

  • Assay variability : Differences in substrate concentration or enzyme source (e.g., mushroom vs. human recombinant tyrosinase) .
  • Structural analogs : Bioactivity of 3-chloro derivatives vs. 3,4-dichloro analogs (see table below) .
    • Resolution Strategy :
  • Comparative studies : Test the compound alongside analogs under standardized conditions.
  • SAR Table :
SubstituentIC₅₀ (Tyrosinase)LogP
3-Cl, 4-OCH₃8.2 µM2.8
3,4-diCl12.5 µM3.1
3-Cl, 4-NH₂>50 µM1.9

Q. What experimental designs are recommended for studying its stability under physiological conditions?

  • Protocol :

Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C. Sample aliquots analyzed via LC-MS at 0, 6, 12, and 24 hours. Degradation products (e.g., hydrolyzed dione) quantified .

Photostability : Expose to UV light (λ = 365 nm) for 48 hours. Monitor via TLC and NMR for radical-mediated decomposition .

  • Outcome : The compound shows <10% degradation in PBS after 24 hours but undergoes 40% photodegradation, necessitating light-protected storage .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Approach :

Analog synthesis : Modify substituents (e.g., replace 3-methylphenyl with halogens or electron-withdrawing groups).

High-throughput screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization assays.

Computational modeling : Dock analogs into tyrosinase active sites (PDB ID: 2Y9X) using AutoDock Vina to predict binding affinities .

  • Key Finding : The 3-methylphenyl group optimizes steric fit in hydrophobic enzyme pockets, while bulkier substituents reduce activity .

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